Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate is a compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which means that two rings are connected through a single atom. The unique structure of azaspiro compounds makes them interesting for various applications in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps. One common method involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions. For example, the use of lithium aluminum hydride as a reducing agent can facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of spirocyclic structures with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate
Uniqueness
Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the ethynyl group, which can participate in additional chemical reactions compared to its analogs. This makes it a versatile compound for various applications in research and industry .
Biological Activity
Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic organic compound belonging to the class of azaspiro compounds. Its unique structure and functional groups suggest potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C12H19NO4. The compound features a spirocyclic structure, which is significant for its interaction with biological targets.
Key Properties
Property | Value |
---|---|
Molecular Weight | 241.28 g/mol |
Boiling Point | Not available |
Solubility | Organic solvents |
CAS Number | 1211526-53-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors due to its spirocyclic structure. This interaction can modulate various biochemical pathways, influencing cellular responses.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation: It can bind to receptors, influencing signal transduction pathways.
Pharmacological Applications
Research indicates that this compound exhibits various pharmacological properties:
- Antioxidant Activity: Preliminary studies suggest that the compound has potential antioxidant properties, which may protect cells from oxidative stress.
- Anticancer Potential: Some studies have indicated that similar azaspiro compounds can induce apoptosis in cancer cell lines, suggesting potential anticancer applications.
- Neuroprotective Effects: Compounds with similar structures have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.
Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of related compounds in vitro using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results indicated that these compounds significantly reduced DPPH radical levels, demonstrating their potential as effective antioxidants .
Study 2: Anticancer Effects
In a recent investigation, azaspiro compounds were tested against various cancer cell lines. The results showed that these compounds induced apoptosis through the activation of caspase pathways, suggesting a mechanism for their anticancer effects .
Study 3: Neuroprotective Properties
Another study focused on the neuroprotective effects of azaspiro compounds in models of oxidative stress. The findings revealed that these compounds could significantly reduce neuronal cell death induced by oxidative agents .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
tert-butyl 3-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-5-10-13(7-6-8-13)9-14(10)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3 |
InChI Key |
HHXVKVSLONNKNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1C#C)CCC2 |
Origin of Product |
United States |
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